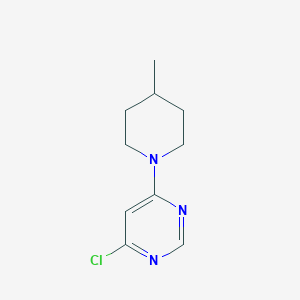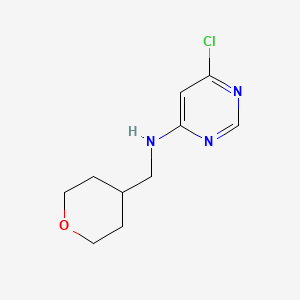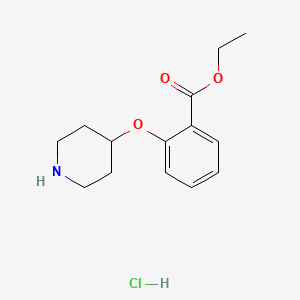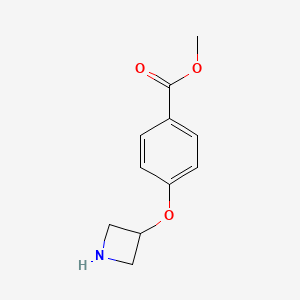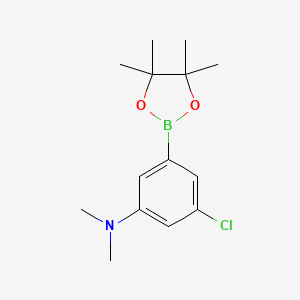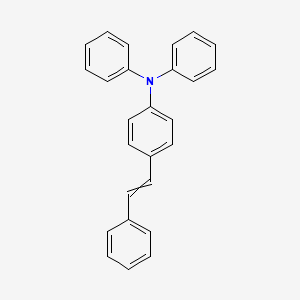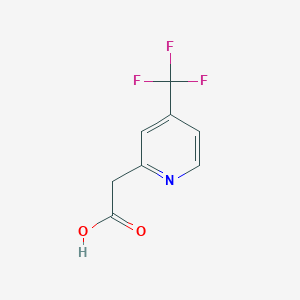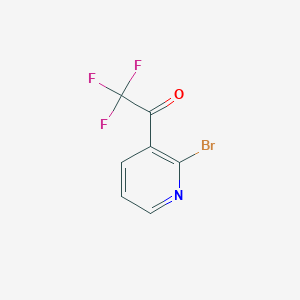
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
The compound “1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone” is likely a brominated pyridine derivative with a trifluoroethanone group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and dyes . The presence of the trifluoroethanone group could potentially make this compound useful in certain chemical reactions due to the reactivity of the carbonyl group and the unique properties of fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom) with a bromine atom attached to the 2-position and a trifluoroethanone group attached to the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could undergo nucleophilic substitution reactions, and the trifluoroethanone group, which could participate in various carbonyl chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoroethanone group could potentially increase its reactivity compared to a simple pyridine derivative .Applications De Recherche Scientifique
Chemoenzymatic Synthesis Applications
- Synthesis of Odanacatib Precursor : A study by González-Martínez, Gotor, and Gotor‐Fernández (2019) discusses the chemoenzymatic synthesis of an Odanacatib precursor. This process involves a palladium-catalyzed cross-coupling and a bioreduction sequence using alcohol dehydrogenases, highlighting the compound's role in synthesizing medically relevant molecules (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthesis and Process Research
Preparation of Cholinesterase Inhibitors : Wolf (2008) conducted process research on the preparation of cholinesterase inhibitors for Alzheimer’s treatment using a Friedel–Crafts acylation reaction. This highlights the compound's utility in synthesizing therapeutic agents for neurodegenerative diseases (Wolf, 2008).
Pyridylcarbene Formation : A study by Abarca, Ballesteros, and Blanco (2006) explored the formation of pyridylcarbene by thermal decomposition, showcasing the compound's potential in advanced synthetic chemistry applications (Abarca, Ballesteros, & Blanco, 2006).
Advanced Material Synthesis
- Synthesis of Nonlinear Optical Properties : Research by Jinyu et al. (2019) on the synthesis of chalcone derivatives using halopyridyl acceptors demonstrates the compound's application in developing materials with significant nonlinear optical properties, relevant in optoelectronic devices (Jinyu et al., 2019).
Catalytic and Coordination Chemistry
- Catalysis and Coordination Compounds : The synthesis and coordination chemistry of bipyridine-pyridine-based ligands, as discussed in studies by Halcrow (2005) and Bachmann et al. (2013), indicate the compound's relevance in creating complex coordination compounds with potential applications in catalysis and material science (Halcrow, 2005), (Bachmann et al., 2013).
Antibacterial and Antifungal Research
- Antibacterial and Antifungal Activity : Sujatha, Shilpa, and Gani (2019) investigated the antibacterial and antifungal activities of certain derivatives, which underscores the compound's potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVARBDWGSCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695010 | |
| Record name | 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | |
CAS RN |
886371-13-7 | |
| Record name | 1-(2-Bromo-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
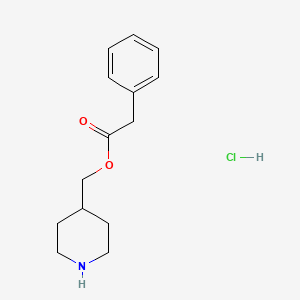
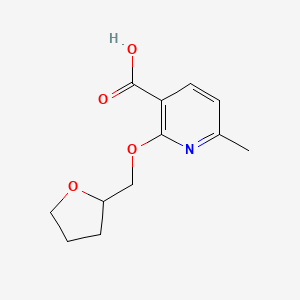
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
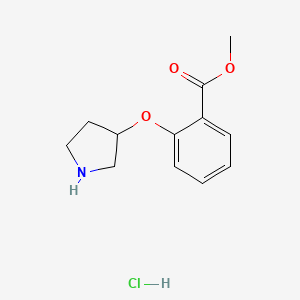
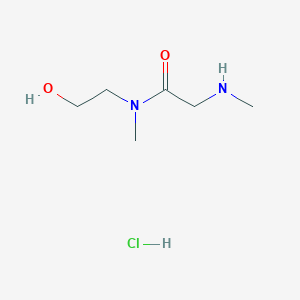
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
